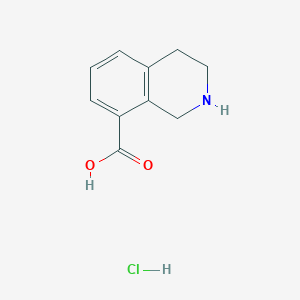

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .

作用机制

Target of Action

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq based compounds, including this compound, interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

生化分析

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives interact with various enzymes, proteins, and other biomolecules, exerting diverse biological activities . The nature of these interactions is complex and depends on the specific structure of the tetrahydroisoquinoline derivative.

Cellular Effects

Tetrahydroisoquinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tetrahydroisoquinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be synthesized through several methods. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions typically involve the cyclization of N-(haloalkyl)aryl derivatives under acidic conditions .

Recent advances have introduced multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines. These methods improve atom economy, selectivity, and yield of the product. For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pictet-Spengler reaction, in particular, is favored due to its efficiency and scalability .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

Medicinal Chemistry and Biological Activities

1,2,3,4-Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The compound exhibits a wide range of biological activities including:

- Antitumor Activity : Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline can inhibit cancer cell proliferation by targeting anti-apoptotic proteins such as Bcl-2. For instance, studies have demonstrated that certain derivatives possess binding affinities to Bcl-2 and Mcl-1 proteins, showing potential as anti-cancer agents .

- Antiviral Properties : Novel derivatives have been synthesized to evaluate their activity against coronaviruses. Initial studies revealed that some 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives exhibited antiviral activity against human coronavirus strains 229E and OC-43 .

- Neuroprotective Effects : The compound has also been explored for its neuroprotective properties against neurodegenerative diseases. Its structural modifications have shown promise in enhancing cognitive functions and reducing neuroinflammation .

Synthetic Strategies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves various chemical reactions:

- Pictet–Spengler Reaction : This method is commonly employed to construct the tetrahydroisoquinoline scaffold. It involves the condensation of tryptamine or related compounds with aldehydes under acidic conditions .

- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted techniques that improve the yield and reduce reaction times for synthesizing tetrahydroisoquinoline derivatives .

Case Study 1: Anticancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were developed to target Bcl-2 proteins. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2. Subsequent assays confirmed its ability to induce apoptosis in Jurkat cells through caspase activation .

Case Study 2: Antiviral Screening

In a study focusing on antiviral activity, several novel tetrahydroisoquinoline derivatives were synthesized using homophthalic anhydride and imines. These compounds showed promising results against human coronaviruses, suggesting their potential as therapeutic agents .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound is a constrained analog of phenylalanine and is used in peptide-based drugs.

Saframycin A: An antitumor antibiotic belonging to the tetrahydroisoquinoline family.

Quinocarcin: Another antitumor antibiotic with a tetrahydroisoquinoline core.

The uniqueness of this compound lies in its specific structural features and its potential as a therapeutic agent targeting the PD-1/PD-L1 pathway .

生物活性

1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride (THIQ-8-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potentials.

Structural Characteristics

THIQ-8-CA belongs to the class of tetrahydroisoquinoline derivatives, which are known for their structural complexity and versatility. The compound features a bicyclic structure that is pivotal in its interaction with biological targets.

Biological Activities

1. Anticancer Properties

THIQ derivatives, including THIQ-8-CA, have shown promising anticancer activity. A study demonstrated that certain tetrahydroisoquinoline derivatives could inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. Specifically, compounds derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds also induced apoptosis in Jurkat cells through caspase-3 activation, highlighting their potential as anticancer agents .

2. Neuroprotective Effects

Research has indicated that THIQ compounds may possess neuroprotective properties. For instance, certain tetrahydroisoquinoline derivatives have been studied for their ability to protect against neuronal degeneration in models of neurodegenerative diseases like Parkinson's disease. The mechanisms involved include inhibition of catechol-O-methyltransferase (COMT), which is crucial for dopamine metabolism .

3. Antimicrobial Activity

THIQ derivatives have also been evaluated for their antimicrobial properties. Notably, some compounds have demonstrated the ability to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This suggests that THIQs could be developed into novel antimicrobial agents .

The biological activity of THIQ-8-CA can be attributed to several mechanisms:

- Inhibition of Apoptosis Regulators: By targeting Bcl-2 and Mcl-1 proteins, THIQ derivatives can promote apoptosis in cancer cells.

- Enzyme Inhibition: Compounds like THIQ-8-CA inhibit enzymes involved in drug metabolism and resistance mechanisms in bacteria.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of a series of substituted tetrahydroisoquinolines, one compound exhibited a GI50 value of 38 µM against the SKOV-3 ovarian cancer cell line. This compound was noted for its unique structure incorporating the tetrahydroisoquinoline scaffold at the C-7 position of an amino-quinolone derivative .

Case Study 2: Neuroprotection

Another study highlighted the neuroprotective effects of THIQ derivatives in animal models of Parkinson's disease. The compounds were shown to significantly reduce neuronal loss and improve motor function in treated subjects compared to controls .

Data Summary

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLMDHGNYXQOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。